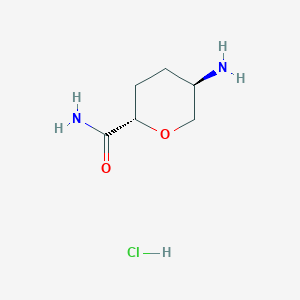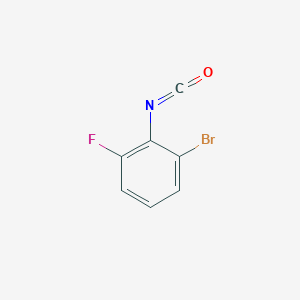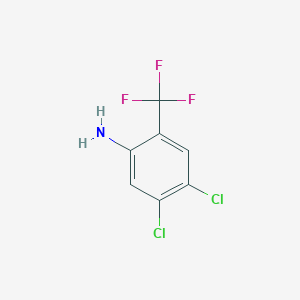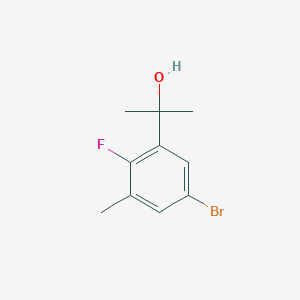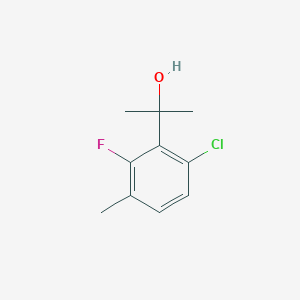
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is a chemical compound with the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol typically involves the reaction of 6-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as catalytic hydrogenation. This process involves the use of a metal catalyst, such as palladium on carbon, to facilitate the reduction of the aldehyde group under hydrogen gas pressure.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-one or 2-(6-Chloro-2-fluoro-3-methylphenyl)propanoic acid.
Reduction: Formation of 2-(6-Chloro-2-fluoro-3-methylphenyl)propane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-2-fluoro-3-methylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
(6-Chloro-2-fluoro-3-methylphenyl)(phenyl)methanol: Similar structure but with a phenyl group attached to the methanol moiety.
Uniqueness
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific combination of chloro, fluoro, and methyl substituents on the aromatic ring, as well as the presence of an alcohol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSUWXNOAKOSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
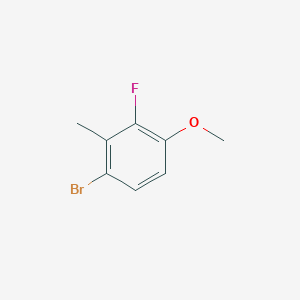
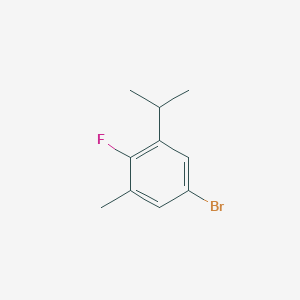
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
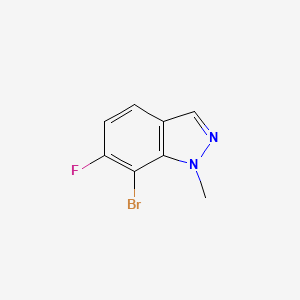
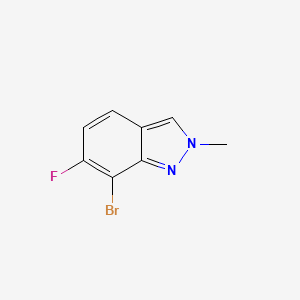
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
